

Application Note: Anionic Polymerization of Azecan-2-one for Nylon-9

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Compound of Interest

Compound Name: Azecan-2-one

CAS No.: 6142-53-6

Cat. No.: B3427706

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Executive Summary

- Target Molecule: Nylon-9 (Polynonanamide).^{[1][2]}
- Monomer: **Azecan-2-one** (C₉H₁₇NO), a 10-membered lactam.^{[1][2]}
- Method: Activated Anionic Ring-Opening Polymerization (AROP).^{[1][2]}
- Key Advantage: The 10-membered ring possesses significant transannular strain (Pitzer strain), making ring-opening enthalpically favorable ().^{[1][2]} This results in rapid conversion (>99%) without the equilibrium issues often seen in 6-membered rings (caprolactam).^[1]
- Application: High-performance engineering thermoplastics, medical tubing, and dimensionally stable cast parts.^{[1][2]}

Scientific Foundation & Mechanism

2.1 Thermodynamic Drivers

Polymerization of **azecan-2-one** is driven by the relief of steric repulsion between hydrogen atoms across the medium-sized ring (transannular strain).[1][2] Unlike Nylon-6 (where equilibrium monomer concentration

increases significantly above 200°C), the polymerization of **azecan-2-one** is essentially irreversible under standard AROP conditions.[1]

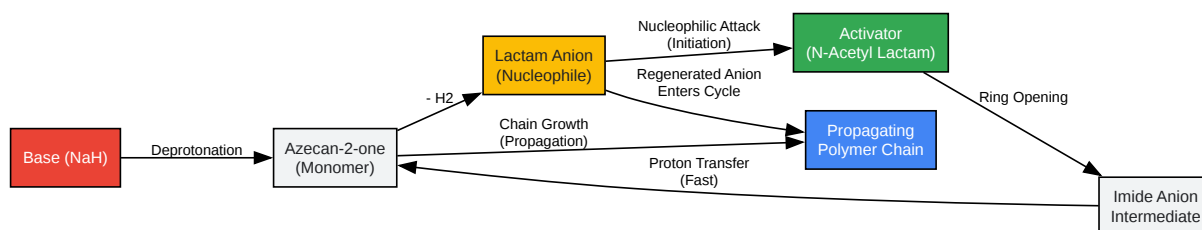
2.2 The "Activated Monomer" Mechanism

The reaction does not proceed via a simple attack of the anion on the monomer.[1] Instead, it follows the Activated Monomer Mechanism, which requires two components:[1]

- Initiator (Catalyst): A strong base (e.g., Sodium Azecanate) that generates the lactam anion. [1]
- Activator (Co-catalyst): An N-substituted lactam (e.g., N-acetyl **azecan-2-one**) or an isocyanate that forms the initial imide linkage.[1][2]

Why this matters: The lactam anion is a strong nucleophile but cannot open a neutral lactam ring due to the high

of the leaving group (amide ion).[1] The activator provides an imide bond (N-CO-N), which is electron-deficient and susceptible to nucleophilic attack, lowering the activation energy significantly.[1]



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Figure 1: The Activated Monomer Mechanism cycle.[1][2] The lactam anion acts as a catalyst that is regenerated after every addition step.[1]

Experimental Protocol

3.1 Materials & Equipment

Component	Specification	Purpose
Monomer	Azecan-2-one (>99.5%)	Reactant.[1][2][3][4][5][6] Must be dried to <0.02% H ₂ O.
Catalyst	Sodium Hydride (60% in oil) or Na-Caprolactamate	Generates the active lactam anion.[1][2]
Activator	N-Acetyl Caprolactam or Hexamethylene Diisocyanate (HDI)	Initiates chain growth; controls MW.[1][2]
Inert Gas	High-purity Nitrogen or Argon	Prevents termination by moisture/oxygen.[1][2]
Reactor	Glass resin kettle or SS Mold	Must be capable of 150–200°C and vacuum.[1]

3.2 Pre-Polymerization: Drying (Critical Step)

Water is a poison for AROP.[1] It hydrolyzes the activator and protonates the catalyst, killing the reaction.[1]

- Melt **Azecan-2-one** (approx. MP ~50–60°C, verify specific batch MP) in the reactor.
- Apply vacuum (<1 mmHg) at 80°C for 1 hour while stirring.
- Break vacuum with dry Nitrogen.[1] Repeat if moisture content is suspect.

3.3 Catalyst Preparation (In Situ)

- Under Nitrogen flow, add Sodium Hydride (NaH) to the molten monomer at 80°C.
 - Ratio: 0.5 – 1.0 mol% relative to monomer.[1]
- Stir vigorously. Hydrogen gas will evolve.[1]
- Safety: Ensure adequate venting for H₂.

- Once bubbling ceases, raise temperature to 150°C. The solution should be clear and colorless (Sodium Azecanate dissolved in monomer).

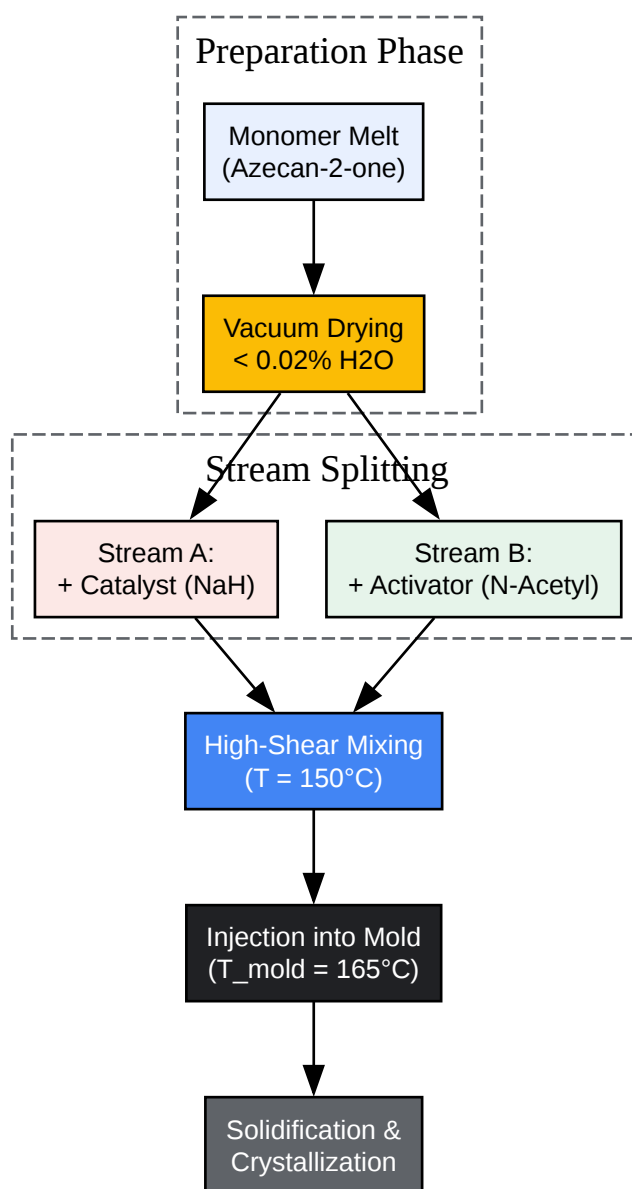
3.4 Polymerization (The "Two-Pot" Method)

To ensure homogeneity, we use a split-stream method (Stream A + Stream B).[1][2]

- Stream A (Catalyzed Monomer): Molten **Azecan-2-one** + Na-Azecanate (from step 3.3).[1]
Temp: 150°C.
- Stream B (Activated Monomer): Molten **Azecan-2-one** + Activator (e.g., 0.5 mol% N-Acetyl Caprolactam).[1] Temp: 150°C.

Execution:

- Mix Stream A and Stream B in a 1:1 ratio.
- Cast/Inject: Immediately transfer the mixture into a pre-heated mold (160–170°C).
- Reaction: Polymerization will occur within 2–5 minutes.
 - Note: The reaction is exothermic.[1] The internal temperature may spike to 200°C+.[1]
- Crystallization: The polymer will solidify as it forms (since
).[1] This "solid-state" finish ensures high crystallinity.[1]
- Annealing: Hold at 170°C for 30 minutes to ensure 100% conversion.



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Figure 2: Split-stream experimental workflow for controlled AROP synthesis.[1][2]

Characterization & Validation

Parameter	Method	Expected Value (Nylon-9)
Melting Point ()	DSC (10°C/min)	210–215°C
Crystallinity	XRD / DSC	35–45%
Residual Monomer	Soxhlet Extraction (Methanol)	< 1.0% (wt)
Viscosity Number	Dilute Solution Viscosity (m-cresol)	150–250 mL/g

Data Interpretation:

- Low

(<205°C): Indicates copolymerization impurities or low molecular weight due to moisture termination.[1]

- High Residual Monomer (>2%): Indicates "dead" catalyst (moisture contamination) or insufficient activator concentration.[1]

Troubleshooting Guide

- Problem: Reaction does not start (mixture remains liquid).
 - Cause: Catalyst deactivation by moisture.[1]
 - Solution: Re-dry monomer.[1] Ensure NaH is fresh. Increase catalyst load to 1.5 mol% to "scavenge" impurities.
- Problem: Polymer is brittle or discolored (yellow/brown).
 - Cause: Oxidation (Yellowing) or low MW (Brittle).[1]
 - Solution: Ensure strict Nitrogen blanketing.[1] Yellowing is typical of high-temp oxidation of amine end-groups.[1]
- Problem: Voids/Bubbles in the molded part.

- Cause: Hydrogen gas trapped (if using NaH) or thermal degradation.[1]
- Solution: Apply vacuum during the catalyst formation step (Step 3.[1]3) to remove H₂ before mixing with the activator.[1]

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- To cite this document: BenchChem. [Application Note: Anionic Polymerization of Azecan-2-one for Nylon-9]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427706/docs#application-note-anionic-polymerization-of-azecan-2-one-for-nylon-9>]

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